molecular formula C25H17Cl2N3O B2712829 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-(2,4-dichlorobenzyl)oxime CAS No. 338399-87-4

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-(2,4-dichlorobenzyl)oxime

Cat. No. B2712829
CAS RN: 338399-87-4
M. Wt: 446.33
InChI Key: LYNJBAONZIQJKE-JVCXMKTPSA-N
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Description

The compound “3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-(2,4-dichlorobenzyl)oxime” is a complex organic molecule. It contains several functional groups and rings, including a pyridazinone ring, an indene ring, a phenyl ring, and an oxime group. These groups are common in many pharmaceuticals and could potentially exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography or NMR spectroscopy . The presence of multiple rings and functional groups would likely result in a complex structure with many possible conformations .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the oxime group could potentially undergo reduction or hydrolysis reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the oxime could impact its solubility in different solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • Synthesis of New Heterocyclic Compounds

    A study explored the use of related compounds in synthesizing new heterocyclic compounds with expected antimicrobial and antifungal activities. This indicates a methodological approach in chemical synthesis that could be relevant for “3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-(2,4-dichlorobenzyl)oxime” to explore its potential biological activities (Sayed et al., 2003).

  • Conversion of Oximes to Carbonyl Compounds

    Research demonstrated the conversion of oximes to carbonyl compounds using related chemicals, highlighting a chemical reaction process under mild and eco-friendly conditions. This process could be relevant for the synthesis and modification of “this compound” to obtain various derivatives with potential applications (Kim et al., 2010).

  • Catalytic Esterolysis

    A study on the catalytic esterolysis of p-nitrophenyl esters by optically active polymeric oximes presents a novel application in catalysis, which might suggest potential catalytic roles for related compounds in synthetic chemistry and material science (Aglietto et al., 1985).

  • Herbicidal Activities

    Research into substituted pyridazinone compounds revealed their mechanism of inhibiting photosynthesis in plants, suggesting potential applications of related compounds in developing new herbicides with specific action mechanisms (Hilton et al., 1969).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, compounds with similar structures have been found to inhibit enzymes like acetylcholinesterase .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. These could include toxicity tests, as well as assessments of environmental impact .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential applications .

properties

IUPAC Name

(Z)-N-[(2,4-dichlorophenyl)methoxy]-3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N3O/c1-15-6-8-16(9-7-15)23-13-21-24(29-28-23)19-4-2-3-5-20(19)25(21)30-31-14-17-10-11-18(26)12-22(17)27/h2-13H,14H2,1H3/b30-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNJBAONZIQJKE-JVCXMKTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NOCC5=C(C=C(C=C5)Cl)Cl)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4/C(=N/OCC5=C(C=C(C=C5)Cl)Cl)/C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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